4-((5,6,7,8-Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)amino)benzoic acid hydrochloride
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Overview
Description
The compound “4-((5,6,7,8-Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)amino)benzoic acid hydrochloride” is a derivative of 5,6,7,8-Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine . It has been studied for its potential therapeutic effects in Th17-mediated autoimmune diseases . It has been found to repress the development of Th17 cells and ameliorate autoimmune disease manifestation in a lupus nephritis mice model .
Synthesis Analysis
The synthesis of this compound involves the Gewald reaction to synthesize ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate ring, and SNAr reactions .Molecular Structure Analysis
The compound exhibits good coplanar nature and forms a dihedral angle with the benzene ring . The best binding pocket of this compound to RORγt is located in the hinge region of RORγt .Chemical Reactions Analysis
The compound has been found to have a stronger affinity with full-length RORγt protein compared with the truncated RORγt LBD region via surface plasmon resonance . This indicates that the compound binds to RORγt beyond the LBD region .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported. For instance, a related compound has a melting point of 258–260 °C and a yield of 78% starting from the precursor .Scientific Research Applications
Antibacterial and Antifungal Activity
- A study by Kahveci et al. (2020) synthesized new derivatives of thieno[2,3-d]pyrimidin-4(3H)-one, showing that compounds with a tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin structure demonstrated higher antifungal activity against Candida fungus species and better antibacterial activity against selected strains of Gram-positive and Gram-negative bacteria compared to other derivatives (Kahveci et al., 2020).
Anticancer Activity
- Gad et al. (2020) reported the synthesis of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives, with some compounds demonstrating significant antiproliferative potential against MCF-7 breast cancer cell lines. This study highlights the potential of such compounds in anticancer therapeutics development (Gad et al., 2020).
Synthesis and Comparison of Properties
- A study by Zadorozhny et al. (2010) focused on the synthesis of 2-arylmethyl- and 2-arylmethyl-3-methyl-substituted 3,4-dihydrothieno[3,4-d]pyrimidin-4-ones and compared their physicochemical properties and biological potential with their benzene isosteres. This research highlights the structural and functional diversity achievable within this class of compounds (Zadorozhny et al., 2010).
Anti-inflammatory and Analgesic Activity
- Vega et al. (1990) synthesized derivatives of 4-phenyl-2-thioxo-2,3,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidine and evaluated them as potential analgesic, anti-inflammatory, and anti-arthritic agents. The study demonstrates the therapeutic potential of these compounds in managing pain and inflammation (Vega et al., 1990).
Solid-State Fluorescence Properties
- Yokota et al. (2012) conducted a study on the synthesis of new fluorescent compounds, including benzo[4,5]thieno[3,2-d]pyrimidine 5,5-dioxides, showing strong solid-state fluorescence. This research opens up potential applications in materials science, particularly in the development of new fluorescent materials (Yokota et al., 2012).
Mechanism of Action
Target of Action
The primary target of the compound is AKT1 , a key protein in the PI3K/AKT/mTOR signaling pathway . This pathway is often aberrantly activated in various types of cancers, including Acute Myeloid Leukemia (AML), and is associated with oncogenic driver alterations and drug resistance .
Mode of Action
The compound acts as an inhibitor of AKT1 . By binding to the AKT1 protein, it prevents the protein from performing its normal function in the PI3K/AKT/mTOR signaling pathway . This disruption can lead to a decrease in the proliferation of cancer cells and induce apoptosis .
Biochemical Pathways
The compound primarily affects the PI3K/AKT/mTOR signaling pathway . This pathway is crucial for cell survival, growth, and proliferation. When the compound inhibits AKT1, it disrupts this pathway, leading to decreased cell growth and increased apoptosis, particularly in cancer cells where this pathway is often overactive .
Result of Action
The inhibition of AKT1 by the compound leads to a clear effect at low micromolar concentrations on growth inhibition and induction of apoptosis in AML cells . This indicates that the compound could potentially be used as a therapeutic agent in the treatment of AML and possibly other cancers where the PI3K/AKT/mTOR pathway is overactive .
Properties
IUPAC Name |
4-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylamino)benzoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2S.ClH/c21-17(22)10-5-7-11(8-6-10)20-15-14-12-3-1-2-4-13(12)23-16(14)19-9-18-15;/h5-9H,1-4H2,(H,21,22)(H,18,19,20);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCSBKZHRDWKSGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(N=CN=C3S2)NC4=CC=C(C=C4)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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